[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Description
4-(Cyclopentyloxy)phenylmethanone is a synthetic small molecule featuring a methanone core bridged between a 4-(cyclopentyloxy)phenyl group and a 2-methyl-2,3-dihydroindole moiety. The compound’s structure combines lipophilic (cyclopentyloxy) and rigid (dihydroindole) components, which may influence its pharmacokinetic and pharmacodynamic properties. Potential applications could include modulation of G-protein-coupled receptors (GPCRs) or enzyme inhibition, given the biological relevance of related indole derivatives in neuropharmacology and antimicrobial research.
Properties
IUPAC Name |
(4-cyclopentyloxyphenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15-14-17-6-2-5-9-20(17)22(15)21(23)16-10-12-19(13-11-16)24-18-7-3-4-8-18/h2,5-6,9-13,15,18H,3-4,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODXKSDTNDMQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclopentyloxybenzoyl Intermediate: This step involves the reaction of 4-hydroxybenzoyl chloride with cyclopentanol in the presence of a base such as pyridine to form 4-(cyclopentyloxy)benzoyl chloride.
Coupling with 2-Methylindoline: The 4-(cyclopentyloxy)benzoyl chloride is then reacted with 2-methylindoline in the presence of a base like triethylamine to form the desired product, [4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or indoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
[4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(cyclopentyloxy)phenyl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Hydrogenation of the indole (2,3-dihydroindole) may confer conformational rigidity, influencing receptor binding compared to non-hydrogenated analogues.
Pharmacological Activities
Dopamine Receptor Modulation
Compound R1 (), a dihydroindole methanone derivative, acts as a positive allosteric modulator (PAM) of the dopamine D2L receptor, enhancing dopamine-induced signaling.
Antimicrobial and Anti-inflammatory Activity
4-Amino-3-(1H-indol-1-yl)phenylmethanone () exhibits antifungal activity by inhibiting ergosterol biosynthesis, with derivatives showing low toxicity and high oral bioavailability.
Physicochemical Properties
Key Observations :
ADMET Profiles
Derivatives like 4-amino-3-(1H-indol-1-yl)phenylmethanone () demonstrate favorable ADMET properties, including:
- Absorption : High Caco-2 permeability (logPapp >1.5 × 10⁻⁶ cm/s).
- Metabolism : Resistance to rapid hepatic clearance due to stable indole cores.
- Toxicity : Low adverse reaction risk in ergosterol inhibition models.
For the target compound, the cyclopentyloxy group may prolong half-life but could increase cytochrome P450 interaction risks. In vitro assays (e.g., microsomal stability, ) would be critical for validation.
Biological Activity
Chemical Structure and Properties
The compound can be described by its chemical formula and a molecular weight of approximately 273.39 g/mol. Its structure features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a dihydroindole moiety through a methanone linkage.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of indole and phenyl groups are known for their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Indole Derivatives
Research has shown that indole derivatives can effectively target cancer pathways, leading to apoptosis in tumor cells. One study demonstrated that an indole-based compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant cytotoxicity .
2. Antimicrobial Activity
Compounds featuring phenolic structures often display antimicrobial properties. The presence of the cyclopentyl group may enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with microbial targets.
Case Study: Antimicrobial Efficacy
In vitro assays conducted on structurally similar compounds revealed effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar phenolic structures showed minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Staphylococcus aureus .
3. Kinase Inhibition
The biological activity of the compound may also involve modulation of kinase pathways, which are critical in various diseases, including cancer and inflammation.
Research Findings
A related study highlighted that indole derivatives can act as multikinase inhibitors, impacting pathways involved in tumor growth and survival . The specific kinases targeted by these compounds could provide insights into the therapeutic potential of 4-(cyclopentyloxy)phenylmethanone.
The proposed mechanisms through which this compound could exert its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S or G2/M checkpoints.
- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential biochemical pathways.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for 4-(cyclopentyloxy)phenylmethanone, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a cyclopentyloxy-substituted benzoyl chloride with a 2-methyl-2,3-dihydro-1H-indole derivative. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the indole nitrogen.
- Catalysts : Use of base (e.g., K₂CO₃) to deprotonate the indole NH and promote nucleophilic attack .
- Temperature : Reactions are often conducted at 0–25°C to minimize side products like over-alkylation.
Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard. Yield optimization (60–80%) requires stoichiometric control of reactants and inert atmospheres to prevent oxidation of the dihydroindole moiety .
Basic: Which spectroscopic and crystallographic methods are critical for validating the compound’s structure?
Answer:
- NMR : ¹H/¹³C NMR confirms the cyclopentyloxy phenyl group (δ 1.5–2.0 ppm for cyclopentyl protons) and dihydroindole ring (δ 3.0–3.5 ppm for CH₂ groups). Aromatic protons appear as distinct multiplets between δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 349.2142).
- X-ray Crystallography : SHELX software refines crystal structures, with emphasis on resolving torsional angles in the methanone bridge (C=O bond length ~1.21 Å) .
Advanced: How can molecular dynamics (MD) simulations predict this compound’s interaction with dopamine D2 receptors?
Answer:
Evidence from analogous methanones (e.g., R1 in ) suggests:
- Docking Studies : Use AutoDock Vina to model binding to the D2 receptor’s allosteric site, focusing on interactions between the methanone carbonyl and receptor residues (e.g., Asp114).
- MD Simulations : GROMACS or NAMD can simulate ligand-receptor stability over 100 ns trajectories. Key metrics include root-mean-square deviation (RMSD < 2.0 Å) and hydrogen bond persistence (>70% occupancy).
- Validation : Compare computational results with radioligand binding assays (e.g., ³H-spiperone displacement) to quantify IC₅₀ values .
Advanced: How should researchers address contradictory data in biological activity assays (e.g., cytotoxicity vs. receptor modulation)?
Answer:
Contradictions arise from assay-specific parameters. Mitigation strategies include:
- Standardized Assays : Use the SRB (sulforhodamine B) cytotoxicity assay for consistency in IC₅₀ determination, ensuring fixed cell densities (1,000–10,000 cells/well) and trichloroacetic acid fixation .
- Orthogonal Validation : Pair receptor binding data (e.g., cAMP inhibition for D2 activity) with functional assays (e.g., β-arrestin recruitment).
- Batch Control : Verify compound purity (>95% via HPLC) to exclude degradation products as confounding factors .
Advanced: What methodologies support structure-activity relationship (SAR) studies for analogs targeting allosteric GPCR modulation?
Answer:
- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing cyclopentyloxy with methoxy or halogen groups) to assess steric/electronic effects on receptor affinity .
- Pharmacophore Mapping : Schrödinger’s Phase identifies critical features (e.g., methanone carbonyl as a hydrogen bond acceptor).
- In Silico ADMET : SwissADME predicts bioavailability (%F >30) and blood-brain barrier penetration (BBB+ score >0.6) for CNS-targeted analogs .
Advanced: How can researchers resolve discrepancies in thermochemical data (e.g., enthalpy of formation) for this compound?
Answer:
- Reference Standards : Cross-validate experimental data (e.g., DSC for melting points) with NIST Chemistry WebBook entries for analogous methanones .
- Computational Methods : Gaussian09 calculations (B3LYP/6-31G* level) estimate gas-phase enthalpies, corrected via isodesmic reactions to minimize systematic errors.
- Error Analysis : Report uncertainties (e.g., ±2 kJ/mol for ∆Hf) and compare with literature values using Bland-Altman plots .
Basic: What purification techniques are optimal for isolating 4-(cyclopentyloxy)phenylmethanone from reaction mixtures?
Answer:
- Liquid-Liquid Extraction : Separate polar byproducts using water/ethyl acetate partitioning.
- Chromatography : Flash chromatography (silica gel, 10:1 hexane/EtOAc) resolves the product (Rf ~0.4) from unreacted indole precursors.
- Recrystallization : Use ethanol/water (1:3) to obtain high-purity crystals (>98% by HPLC) .
Advanced: What experimental and computational approaches validate the compound’s potential as an allosteric modulator in GPCR signaling?
Answer:
- BRET Assays : Measure β-arrestin recruitment in HEK293 cells expressing D2L receptors; compare Emax and EC₅₀ values between parent compound and analogs.
- Cryo-EM : Resolve ligand-bound receptor-G protein complexes (e.g., D2L-Gi1) to identify conformational changes in transmembrane helices (e.g., TM5/6 outward movement).
- Mutagenesis : Introduce point mutations (e.g., D114A) to confirm critical binding residues via loss-of-function phenotypes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
